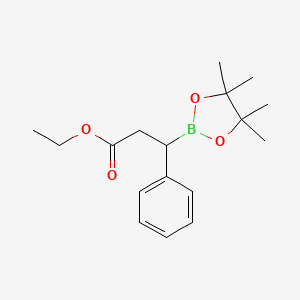
beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is also known as 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane . It’s a type of arylboronic ester . It’s used in various chemical reactions, including borylation at the benzylic C-H bond of alkylbenzenes .
Synthesis Analysis
Phenylboronic acid pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . It can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .Molecular Structure Analysis
The molecular formula of the compound is C12H17BO2 . The InChI string is InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 .Chemical Reactions Analysis
The compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.08 g/mol . The compound is solid in form .Applications De Recherche Scientifique
Electrochemical Properties
Beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester exhibits unique electrochemical properties. A study by Tanigawa et al. (2016) compared the electrochemical behaviors of similar organoboron compounds, highlighting the β-effect of organoborate, which significantly influences their oxidation potentials. These compounds, including variants of the beta-phenyl dioxaborolane, show much lower oxidation potentials compared to their organoborane counterparts. This property is critical for their applications in electrochemical processes (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Synthesis and Structural Analysis
Synthesis and molecular structural analysis of this compound and its derivatives have been a focus of several studies. For instance, Huang et al. (2021) explored the synthesis and crystal structure of related boric acid ester intermediates. Their work involved comprehensive analyses using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study provided insights into the molecular structures and physicochemical properties of these compounds, which are essential for their application in various scientific fields (Huang et al., 2021).
Application in Sensing and Detection
The beta-phenyl dioxaborolane and its derivatives have shown potential in sensing and detection applications. Nie et al. (2020) designed a new derivative that demonstrates sensitivity and selectivity for hydrogen peroxide (H2O2), making it suitable for detecting H2O2 in living cells. The fluorescent properties of these compounds, which differ significantly from other pyrene-based materials, underscore their utility in developing novel materials for biological and chemical sensing (Nie, Sun, Zhao, Miao, & Ni, 2020).
Industrial Applications
In the industrial context, this compound finds use in the characterization of trace elements. A study by Luong et al. (2013) employed a derivative of the beta-phenyl dioxaborolane for the gas chromatographic detection of ethylene glycol in industrial solvents and lubricants. Their approach, which involves converting ethylene glycol to a cyclic boronate ester, highlights the compound's utility in analytical chemistry and industrial applications (Luong, Gras, Cortes, & Shellie, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The compound has been employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems . This approach was used to prepare conjugated dendrimers . It’s also used to prepare γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .
Propriétés
IUPAC Name |
ethyl 3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-6-20-15(19)12-14(13-10-8-7-9-11-13)18-21-16(2,3)17(4,5)22-18/h7-11,14H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDFVDNYDZPIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(=O)OCC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437660.png)
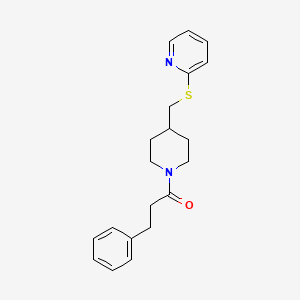
![benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2437664.png)
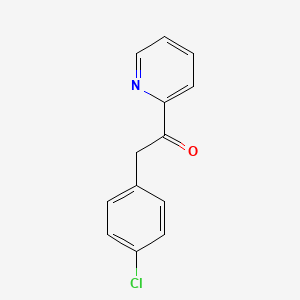
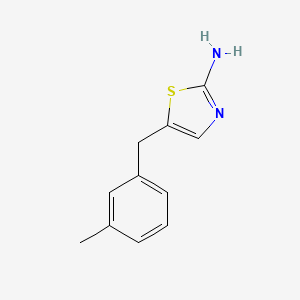
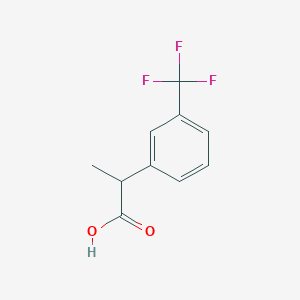
![N'-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide](/img/structure/B2437668.png)
![1-[(2-Methoxyphenoxy)acetyl]indoline](/img/structure/B2437670.png)
![1,3-Dimethyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2437672.png)
![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2437673.png)
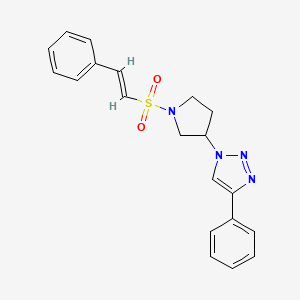
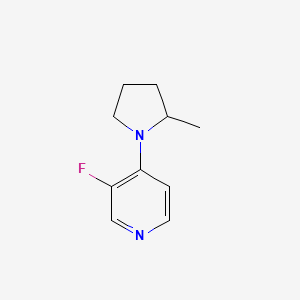
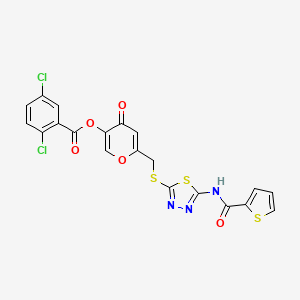
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2437682.png)